
13,14-dihydro-15-keto Prostaglandin D1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,14-dihydro-15-keto Prostaglandin D1: 13,14-dihydro-15-keto PGD1 ) is a theoretical metabolite within the prostaglandin family. Although it has not been isolated as a natural product, it is derived from dihomo-γ-linolenic acid (DGLA) and is closely related to other prostaglandins. Notably, it serves as an inhibitor of ADP-induced platelet aggregation in humans, with an IC50 value of 320 ng/ml—approximately one-tenth as potent as PGD2 .
Vorbereitungsmethoden
Als theoretische Verbindung wurde 13,14-Dihydro-15-Keto-PGD1 weder synthetisch hergestellt noch industriell produziert. seine potenziellen Syntheserouten und Reaktionsbedingungen würden Modifikationen bestehender Prostaglandinstrukturen beinhalten. Leider sind spezifische Verfahren zu seiner Herstellung nicht bekannt.
Analyse Chemischer Reaktionen
Reaktionstypen::
Oxidation: Angesichts seiner Ketofunktion erfährt er wahrscheinlich Oxidationsreaktionen.
Reduktion: Reduktionsreaktionen könnten auftreten und die Ketogruppe in eine Hydroxylgruppe umwandeln.
Substitution: Substitutionsreaktionen können funktionelle Gruppenmodifikationen beinhalten.
Oxidation: Oxidationsmittel (z. B. Peroxide, Chromate).
Reduktion: Reduktionsmittel (z. B. Hydride, Metallkatalysatoren).
Substitution: Nukleophile (z. B. Grignard-Reagenzien, Alkylhalogenide).
Hauptprodukte:: Die spezifischen Produkte, die aus diesen Reaktionen resultieren, hängen von den Reaktionsbedingungen und den verwendeten Ausgangsmaterialien ab.
Wissenschaftliche Forschungsanwendungen
13,14-Dihydro-15-keto Prostaglandin D1 exhibits several biological activities that are crucial for understanding its applications:
- Anti-inflammatory Effects : It has been shown to modulate inflammatory responses, potentially by influencing the production of other prostaglandins and lipid mediators. For instance, it is involved in the regulation of prostaglandin D2 and E2 levels during inflammatory processes .
- Role in Reproductive Health : Studies indicate that this compound may play a significant role in reproductive physiology by influencing endometrial prostanoid profiles, which are critical for implantation and maintenance of pregnancy .
- Cancer Research : There is emerging evidence that this compound may have implications in cancer biology. Its structural analogs have been studied for their ability to inhibit signaling pathways associated with tumor growth and progression, such as the STAT3 signaling pathway .
Inflammation Studies
Research has highlighted the compound's potential to alter inflammatory mediator profiles. In models of tendon overuse, increased levels of this compound were observed alongside other inflammatory markers, suggesting its role in resolving inflammation . This positions the compound as a candidate for further investigation in inflammatory diseases.
Cancer Therapeutics
The inhibition of cancer cell proliferation by prostaglandins has been a focal point in cancer research. This compound's analogs have demonstrated the ability to suppress key signaling pathways involved in cancer progression. For instance, studies have shown that related compounds can inhibit STAT3 activity, which is crucial for various cancers . This suggests a possible application in developing anticancer therapies.
Reproductive Health Research
The compound's influence on prostaglandin profiles in the endometrium makes it relevant for studies on infertility and reproductive health. Its role in modulating the effects of other prostaglandins could provide insights into conditions such as recurrent miscarriage and implantation failure .
Case Studies
Wirkmechanismus
The precise mechanism by which 13,14-dihydro-15-keto PGD1 exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and associated pathways.
Vergleich Mit ähnlichen Verbindungen
Während 13,14-Dihydro-15-Keto-PGD1 aufgrund seiner spezifischen Ketoposition einzigartig ist, weist er Ähnlichkeiten mit anderen Prostaglandinen auf, darunter PGD2 und andere Metaboliten der D-Serie.
Biologische Aktivität
13,14-Dihydro-15-keto Prostaglandin D1 (13,14-dihydro-15-keto PGD1) is a metabolite derived from Prostaglandin D1 (PGD1) through the action of the enzyme 15-hydroxy prostaglandin dehydrogenase. This compound is part of the D-series of prostaglandins and exhibits significant biological activity, particularly in the context of platelet aggregation and cardiovascular health. Despite its potential implications, research on 13,14-dihydro-15-keto PGD1 is relatively limited.
Chemical Structure and Formation
13,14-Dihydro-15-keto PGD1 is formed via the oxidation of PGD1, where the 15-hydroxy group is converted into a ketone. This transformation is facilitated by the enzyme 15-hydroxy prostaglandin dehydrogenase, which plays a crucial role in prostaglandin metabolism. The structural formula can be represented as follows:
Inhibition of Platelet Aggregation
One of the most notable biological activities of 13,14-dihydro-15-keto PGD1 is its ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP). This property is particularly significant in the context of thrombotic diseases. The compound has an IC50 value of approximately 320 ng/ml , indicating that it is about ten times less potent than its precursor, PGD2. The inhibition mechanism involves interaction with specific enzymes and proteins in the platelet aggregation pathway.
The primary target for 13,14-dihydro-15-keto PGD1 is the ADP-induced pathway of platelet aggregation. By inhibiting this process, the compound can potentially mitigate risks associated with thrombosis and cardiovascular diseases. The biochemical pathways involved include:
- Interaction with 15-hydroxy prostaglandin dehydrogenase : This enzyme not only facilitates the conversion from PGD1 but also influences the activity of other prostaglandins.
- Modulation of cellular signaling pathways : The compound affects gene expression related to inflammatory responses and cellular metabolism.
Case Studies
While direct studies on 13,14-dihydro-15-keto PGD1 are sparse, related research provides insights into its effects:
- Thrombotic Conditions : In vitro studies have shown that compounds similar to 13,14-dihydro-15-keto PGD1 can significantly reduce platelet aggregation in response to ADP.
- Metabolic Pathways : Research indicates that variations in metabolic enzyme activity may affect the transformation rates and biological efficacy of related prostaglandins .
Comparative Analysis with Other Prostaglandins
The following table summarizes key differences between 13,14-dihydro-15-keto PGD1 and other related prostaglandins:
Compound | IC50 (ng/ml) | Primary Activity | Source |
---|---|---|---|
13,14-Dihydro-15-keto PGD1 | 320 | Inhibits ADP-induced platelet aggregation | Metabolite of PGD1 |
Prostaglandin D2 (PGD2) | ~30 | Induces sleep; modulates inflammation | Natural product |
Prostaglandin E2 (PGE2) | ~100 | Promotes inflammation; regulates fever | Natural product |
Eigenschaften
IUPAC Name |
7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCAXDJXNVRHRC-KURKYZTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.